3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes two benzothiophene rings, each substituted with chlorine and methyl groups, connected by a heptyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Substitution Reactions: Chlorine and methyl groups are introduced to the benzothiophene rings through electrophilic aromatic substitution reactions.
Amide Bond Formation: The heptyl chain is introduced through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- N-(7-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}heptyl)-6-methyl-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its dual benzothiophene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H28Cl2N2O2S2 |
---|---|
Molecular Weight |
547.6g/mol |
IUPAC Name |
3-chloro-N-[7-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]heptyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C27H28Cl2N2O2S2/c1-16-8-10-18-20(14-16)34-24(22(18)28)26(32)30-12-6-4-3-5-7-13-31-27(33)25-23(29)19-11-9-17(2)15-21(19)35-25/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
KWAQXGPIFZPRFE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCCCCCNC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCCCCCNC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)Cl |
Origin of Product |
United States |
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